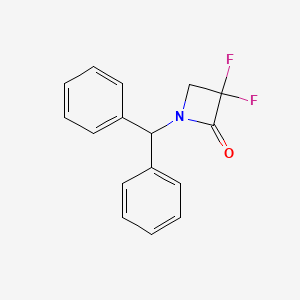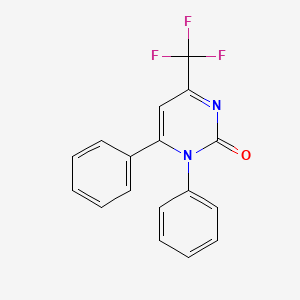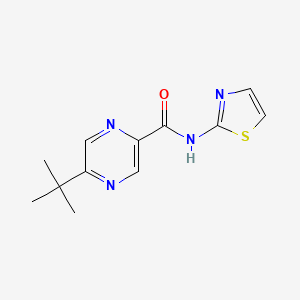
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitroso group, a hydroxy group, and a dimethoxyphenyl group, making it a subject of interest in synthetic organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitroalkene. This intermediate is then subjected to reduction and subsequent nitrosation to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new organic compounds.
Biology
The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, are of significant interest. Researchers are exploring its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for developing new treatments for inflammatory diseases and infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for applications in material science and chemical manufacturing.
作用机制
The mechanism of action of (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed biological effects. The hydroxy and methoxy groups may also contribute to its binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ol: Known for its anti-inflammatory properties.
(E)-3-(3,4-dimethoxyphenyl)acrylate: Used in cosmetics and pharmaceuticals for its sun protection factor.
Uniqueness
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its nitroso group, in particular, allows for specific interactions with biological targets that are not commonly observed with similar compounds.
属性
分子式 |
C12H13NO5 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC 名称 |
(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one |
InChI |
InChI=1S/C12H13NO5/c1-7(14)11(13-16)12(15)8-4-5-9(17-2)10(6-8)18-3/h4-6,15H,1-3H3/b12-11+ |
InChI 键 |
DMEORQYAOFVUQE-VAWYXSNFSA-N |
手性 SMILES |
CC(=O)/C(=C(/C1=CC(=C(C=C1)OC)OC)\O)/N=O |
规范 SMILES |
CC(=O)C(=C(C1=CC(=C(C=C1)OC)OC)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)

![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)



![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)

![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)

